molecular formula C25H31N3O2S2 B2356459 2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932496-91-8

2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2356459
CAS No.: 932496-91-8
M. Wt: 469.66
InChI Key: XAMACYZAEYNXBA-UHFFFAOYSA-N
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Description

The compound 2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene belongs to the 1,4,8-triazaspiro[4.5]decene class, characterized by a spirocyclic framework that combines a piperidine-like ring with a diazene system. Key structural features include:

  • Position 8: A 2,4,6-trimethylbenzenesulfonyl group, introducing steric bulk and electron-withdrawing effects.
  • Position 2: A phenyl ring, common in GPCR-targeting "privileged structures" .

This scaffold is synthetically accessible via solid-phase or microwave-assisted methods, as demonstrated for related analogs .

Properties

IUPAC Name

2-phenyl-3-propylsulfanyl-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S2/c1-5-15-31-24-22(21-9-7-6-8-10-21)26-25(27-24)11-13-28(14-12-25)32(29,30)23-19(3)16-18(2)17-20(23)4/h6-10,16-17H,5,11-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMACYZAEYNXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)N=C1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of mesitylsulfonyl chloride with a suitable amine to form the mesitylsulfonamide intermediate. This intermediate is then reacted with a phenyl-substituted isocyanide and a propylthio-substituted isocyanide under controlled conditions to form the desired spirocyclic compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares substituents, molecular weights (MW), and calculated logP values for the target compound and analogs from the literature:

Compound ID/Ref Position 3 Substituent Position 8 Substituent MW (g/mol) logP
Target Compound Propylsulfanyl 2,4,6-Trimethylbenzenesulfonyl ~500* ~5.2*
G022-0125 Ethylsulfanyl 4-Methylbenzenesulfonyl 457.61 4.34
BE33883 Ethylsulfanyl 3,4-Dimethoxybenzenesulfonyl 508.05 4.8
E972-0401 Propylsulfanyl Carboxamide (N-linked) 471.02 3.9
Compound 4-(2-Methyl-2-propanyl)phenyl Ethyl N/A N/A

*Estimated based on substituent contributions.

Key Observations :

  • Lipophilicity : The target compound’s propylsulfanyl group and trimethylbenzenesulfonyl substituent likely elevate logP (~5.2) compared to analogs with shorter chains (e.g., G022-0125: logP 4.34 with ethylsulfanyl) .
  • Molecular Weight : The target compound’s MW (~500) aligns with BE33883 (508.05), both exceeding G022-0125 (457.61), suggesting comparable solubility challenges .

Functional Group Impact on Bioactivity

  • Sulfonyl vs. Carboxamide : The sulfonyl group at position 8 (target compound, G022-0125, BE33883) enhances electron-withdrawing effects and hydrogen-bond acceptor capacity compared to carboxamide (E972-0401), which may improve target affinity but reduce membrane permeability .
  • Aromatic Substituents : The target’s 2,4,6-trimethylbenzenesulfonyl group offers symmetrical steric bulk, contrasting with BE33883’s asymmetrical 3,4-dimethoxy substitution. This could influence binding pocket compatibility in enzyme targets .

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